
2-(Ethoxymethyl)cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Ethoxymethyl)cyclohexan-1-ol is an organic compound that belongs to the class of cyclohexanols It is characterized by a cyclohexane ring substituted with an ethoxymethyl group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethyl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanone with ethoxymethyl chloride in the presence of a base, such as sodium hydride, to form the intermediate 2-(Ethoxymethyl)cyclohexanone. This intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
2-(Ethoxymethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form cyclohexane derivatives.
Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexanols depending on the reagents used.
科学研究应用
2-(Ethoxymethyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
作用机制
The mechanism of action of 2-(Ethoxymethyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ethoxymethyl group can modulate the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets .
相似化合物的比较
Similar Compounds
Cyclohexanol: A simple cyclohexane ring with a hydroxyl group.
2-Cyclohexen-1-ol: A cyclohexane ring with a hydroxyl group and a double bond.
Cyclohexanone: A cyclohexane ring with a ketone group.
Uniqueness
2-(Ethoxymethyl)cyclohexan-1-ol is unique due to the presence of both an ethoxymethyl group and a hydroxyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
属性
分子式 |
C9H18O2 |
|---|---|
分子量 |
158.24 g/mol |
IUPAC 名称 |
2-(ethoxymethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H18O2/c1-2-11-7-8-5-3-4-6-9(8)10/h8-10H,2-7H2,1H3 |
InChI 键 |
KSSSTVIJHHZXJW-UHFFFAOYSA-N |
规范 SMILES |
CCOCC1CCCCC1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


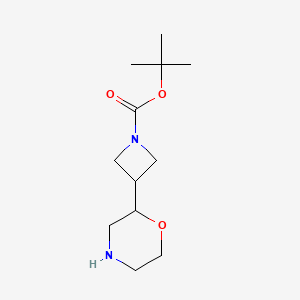
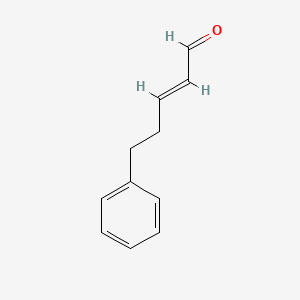
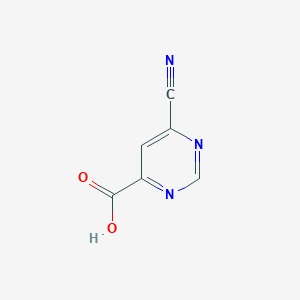

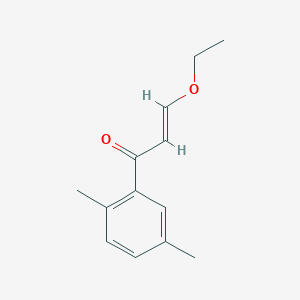
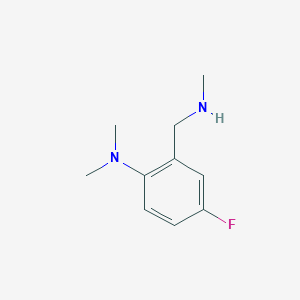
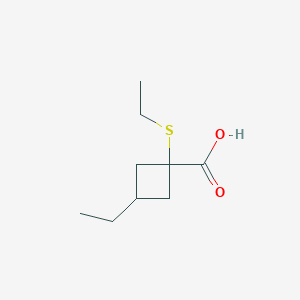

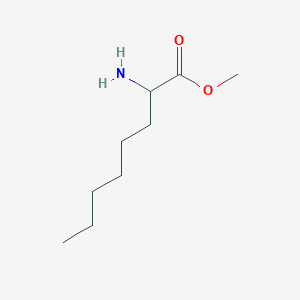
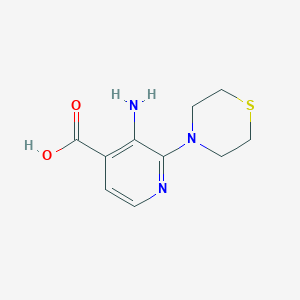
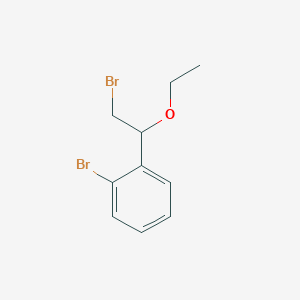
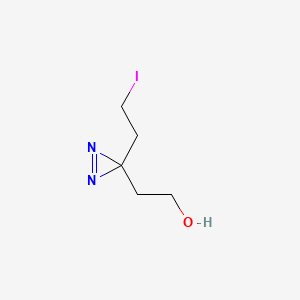
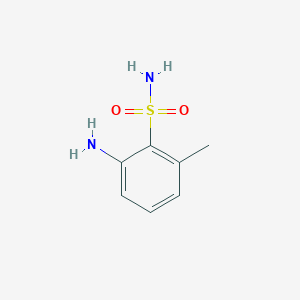
![2-[4-(Benzyloxy)-2-fluorophenyl]benzaldehyde](/img/structure/B13619645.png)
